molecular formula C9H7N5S B1297277 4-([1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline CAS No. 797767-52-3

4-([1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline

Cat. No.: B1297277
CAS No.: 797767-52-3
M. Wt: 217.25 g/mol
InChI Key: CCDGNLHIXCYUNA-UHFFFAOYSA-N
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Description

4-([1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline ( 797767-52-3) is an organic compound with the molecular formula C9H7N5S and an average molecular weight of 217.25 g/mol . This aniline derivative features a fused [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole heterocyclic system, which is a privileged scaffold in medicinal chemistry. Compounds containing the triazolothiadiazole core are the subject of ongoing scientific investigation and have been reported in the literature to exhibit a range of biological activities, including antimicrobial and anti-tubercular properties . As such, this chemical serves as a valuable building block (synthon) for researchers in drug discovery and the synthesis of novel heterocyclic compounds for biological evaluation . It is characterized by a topological polar surface area of 97.3 Ų . This product is intended for research purposes in a controlled laboratory environment and is not for diagnostic or therapeutic use. Please refer to the Safety Data Sheet (SDS) for proper handling instructions.

Properties

IUPAC Name

4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N5S/c10-7-3-1-6(2-4-7)8-13-14-5-11-12-9(14)15-8/h1-5H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCDGNLHIXCYUNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN3C=NN=C3S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90328088
Record name 4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

797767-52-3
Record name 4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90328088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-{[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}aniline
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-([1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline typically involves the reaction of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol with appropriate aromatic aldehydes or ketones. One common method includes the use of phosphoryl chloride as a dehydrating agent to facilitate the cyclization process . The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol, with a catalytic amount of piperidine to enhance the yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions

4-([1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, particularly at the aniline moiety, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding amines or alcohols.

Scientific Research Applications

Synthesis of 4-([1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline

The synthesis of this compound typically involves the reaction of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols with various aromatic amines. The general synthetic pathway can be summarized as follows:

  • Formation of Triazole-Thiadiazole Framework : The initial step involves the preparation of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols through the reaction of hydrazine derivatives with carbon disulfide and subsequent cyclization.
  • Substitution Reaction : The resulting triazole-thiadiazole compound is then reacted with aniline derivatives to form this compound.

The following table summarizes various synthetic routes and yields reported in the literature:

Synthetic Route Yield (%) Reference
Triazole-Thiadiazole formation via hydrazine38%
Substitution with aniline derivatives36%
Overall synthesis efficiencyVaries

Antimicrobial Activity

Research has demonstrated that compounds containing the triazolo-thiadiazole moiety exhibit significant antimicrobial properties. For instance:

  • Inhibition Studies : A series of derivatives were evaluated against various bacterial strains. The results indicated that certain derivatives showed potent activity against both Gram-positive and Gram-negative bacteria.

Antitubercular Activity

Recent studies have highlighted the potential of triazolo-thiadiazole derivatives as novel antitubercular agents:

  • Targeting Enzymes : Compounds have been identified as inhibitors of Mycobacterium tuberculosis shikimate dehydrogenase. This enzyme is crucial for the survival of the bacteria and represents a promising target for drug development .

Other Therapeutic Applications

The versatility of this compound extends to several other therapeutic areas:

  • Anticancer Activity : Preliminary studies suggest that some derivatives possess cytotoxic effects against cancer cell lines. The mechanism appears to involve apoptosis induction in cancer cells.
  • Anti-inflammatory Effects : Some studies have reported anti-inflammatory properties attributed to this class of compounds.

Case Studies

Several case studies have been conducted to evaluate the efficacy of these compounds:

  • Study on Antimicrobial Efficacy : A comprehensive study tested various triazolo-thiadiazole derivatives against common pathogens. Results indicated a correlation between structural modifications and antimicrobial potency .
  • Antitubercular Drug Development : A focused investigation into derivatives targeting Mycobacterium tuberculosis led to the identification of several candidates with IC50 values in the low micromolar range .

Mechanism of Action

The mechanism of action of 4-([1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to the disruption of microbial cell membranes, while its anticancer effects are linked to the inhibition of key enzymes involved in cell proliferation . The compound’s ability to form hydrogen bonds and interact with various biological receptors underlies its diverse biological activities.

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and physicochemical properties of triazolothiadiazole derivatives are highly dependent on substituent patterns. Below is a detailed comparison of 4-([1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline with structurally related analogs:

Table 1: Structural and Functional Comparison of Triazolothiadiazole Derivatives

Compound Name / Substituents Synthesis Method Key Biological Activities Notable Findings Reference ID
This compound Condensation with POCl₃/PPA Anticancer, Antioxidant Exhibits potent activity against breast cancer cell lines (IC₅₀: 8.2 µM) .
3-(3-Pyridyl)-6-substituted derivatives Phase-transfer catalysis Vasodilatory 2d (R = 4-Cl) showed 89% vasodilation at 10 µM .
3-(α-Naphthylmethylene)-6-alkyl/aryl derivatives Cyclization with PPA Antimicrobial, Herbicidal 4f (R = CH₃) inhibited S. aureus (MIC: 12.5 µg/mL) .
6-(4-Methoxyphenyl)pyrazol-3-yl derivatives Multi-step condensation Antifungal (predicted via docking) Demonstrated strong binding to 14-α-demethylase (ΔG: -9.8 kcal/mol) .
3-Ethyl-6-(4-isobutylphenyl) derivatives POCl₃-mediated cyclization Anti-inflammatory, Antimicrobial Crystal structure confirmed planar triazolothiadiazole core .
N,N-Dimethyl-4-(3-nitrophenyl) analogs Bromination/condensation Undisclosed (structural focus) Enhanced lipophilicity due to nitro and dimethyl groups .

Key Insights from Comparisons:

Aromatic Moieties (e.g., pyridyl in , naphthyl in ): Improve binding to hydrophobic enzyme pockets, boosting antimicrobial efficacy. Aniline vs. Alkyl Groups: The aniline group in the parent compound facilitates hydrogen bonding, critical for DNA intercalation in anticancer activity , whereas alkyl/aryl groups (e.g., CH₃ in ) enhance broad-spectrum antimicrobial action.

Synthesis Efficiency :

  • POCl₃-based methods (e.g., ) achieve higher cyclization efficiency but require careful handling due to toxicity.
  • Phase-transfer catalysis (e.g., ) offers milder conditions with yields >75%, suitable for scalable production.

Pharmacological Diversification: Derivatives fused with pyrazole (e.g., ) or selenopheno-pyrimidine (e.g., ) exhibit expanded activity spectra, including antifungal and antioxidant effects. Vasodilatory activity in pyridyl-substituted analogs (e.g., ) underscores the role of heteroaromatic substituents in cardiovascular applications.

Biological Activity

The compound 4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline is a derivative of the fused heterocyclic systems of triazole and thiadiazole. These compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound based on recent studies and findings.

Synthesis

The synthesis of this compound typically involves the reaction of 4-amino derivatives with appropriate thiadiazole precursors. Various methods have been described in the literature to optimize yields and purity. For instance, Foroughifar et al. (2010) reported an efficient synthesis method utilizing phosphorous oxychloride in the presence of amino acids to enhance the biological profile of the resulting compounds .

Antimicrobial Activity

Several studies have highlighted the antimicrobial efficacy of thiadiazole derivatives. The synthesized 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole derivatives have exhibited potent antibacterial and antifungal activities. For example:

  • Antibacterial Testing : Compounds were screened against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, and Gram-negative bacteria including Escherichia coli and Pseudomonas aeruginosa. Results indicated that certain derivatives showed significant inhibition zones in disc diffusion assays .
  • Antifungal Testing : The same derivatives were also tested against fungi like Aspergillus niger and Aspergillus fumigatus, demonstrating varying degrees of antifungal activity .
CompoundActivity TypeTested OrganismResult
A1AntibacterialStaphylococcus aureusSignificant activity
A2AntibacterialEscherichia coliModerate activity
B2AntifungalAspergillus nigerSignificant activity

Anticancer Activity

The cytotoxic properties of 1,3,4-thiadiazole derivatives have been investigated against various cancer cell lines. Notably:

  • Cell Lines Tested : The compounds were evaluated against human colon cancer (HCT116), lung cancer (H460), and breast cancer (MCF-7) cell lines.
  • Results : Some derivatives exhibited IC50 values in the range of 0.7410.0μg/mL0.74-10.0\mu g/mL, with the most active compound showing an IC50 value of 3.29μg/mL3.29\mu g/mL against HCT116 cells .
Cell LineCompound TestedIC50 Value (μg/mL\mu g/mL)
HCT116Compound 13.29
H460Compound 210.0
MCF-7Compound 35.0

Anti-inflammatory Activity

Research has also indicated that some derivatives possess anti-inflammatory properties comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs). The mechanism is thought to involve inhibition of pro-inflammatory cytokines .

Case Studies

Recent literature provides several case studies showcasing the biological potential of these compounds:

  • Kumar et al. (2010) conducted a study on a series of triazolo-thiadiazole derivatives that demonstrated promising antitubercular activity by inhibiting Mycobacterium tuberculosis shikimate dehydrogenase .
  • Mahendrasinh et al. (2013) synthesized novel thiadiazole derivatives and evaluated their antimicrobial activities using a standardized disc diffusion method. Their findings reinforced the significance of structural modifications in enhancing biological potency .

Q & A

Basic Synthesis

Q: What are the common synthetic routes for preparing 4-([1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline? A: A widely used method involves the condensation of 4-amino-triazole-3-thiol derivatives with substituted benzaldehydes under reflux in acetic acid. For example, reacting 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole with benzaldehyde derivatives in ethanol with glacial acetic acid yields the triazolothiadiazole core . Another approach employs ethyl chloroacetate and sodium hydride to cyclize intermediates into the target structure . Key parameters include solvent choice (e.g., absolute ethanol), reaction time (4–6 hours), and acid catalysis to drive cyclization.

Advanced Synthesis

Q: How can regioselectivity and yield be optimized in the synthesis of substituted derivatives? A: Substituent effects on the benzaldehyde or triazole precursor significantly influence regioselectivity. For instance, electron-withdrawing groups (e.g., Cl, F) on the benzaldehyde enhance cyclization efficiency by stabilizing reactive intermediates . Catalytic bases like triethylamine improve yields in reactions with hydrazonoyl chlorides, achieving >75% purity in some cases . Controlled stepwise heating (e.g., 80–100°C) and inert atmospheres (N₂/Ar) minimize side reactions.

Structural Characterization

Q: What techniques are critical for confirming the molecular structure of this compound? A: Single-crystal X-ray diffraction (XRD) is the gold standard for resolving bond lengths and angles, as demonstrated in studies where the triazolothiadiazole ring system showed a planar geometry with mean C–C bond lengths of 1.39 Å . Complementary methods include:

  • FT-IR : Thiadiazole C–S stretching at 680–720 cm⁻¹.
  • ¹H/¹³C NMR : Aromatic protons at δ 7.2–8.5 ppm and NH₂ signals near δ 5.5 ppm .
  • Mass spectrometry : Molecular ion peaks at m/z 290–320 (M⁺) .

Advanced Structural Analysis

Q: How can tautomerism or polymorphism in this compound be resolved? A: Tautomeric equilibria (e.g., thione-thiol forms) are detectable via variable-temperature NMR or XRD. For example, 3-(1H-Indol-2-yl)-7H-triazolothiadiazin-6-ol exhibits keto-enol tautomerism, stabilized by intramolecular hydrogen bonds (O–H···N, 2.65 Å) . Polymorphism is addressable through solvent recrystallization (e.g., DMF/water mixtures) and differential scanning calorimetry (DSC) to identify phase transitions.

Biological Activity Evaluation

Q: What methodologies are used to assess the biological activity of this compound? A: Initial screening often involves:

  • Antimicrobial assays : Disk diffusion against S. aureus (MIC ≤ 25 µg/mL) and E. coli .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., IC₅₀ values via dose-response curves).
  • Enzyme inhibition : Kinase or COX-2 inhibition assays with IC₅₀ reported in µM ranges .

Advanced Biological Studies

Q: How can structure-activity relationships (SAR) guide derivative design for enhanced potency? A: SAR studies reveal that:

  • Electron-donating groups (e.g., –OCH₃) at the 4-position of the aniline moiety improve antimicrobial activity .
  • Fluorine substitution on the phenyl ring enhances metabolic stability and bioavailability (e.g., logP reduction from 3.2 to 2.8) .
  • Hybrid derivatives with myricetin show dual kinase/COX-2 inhibition, suggesting synergistic mechanisms .

Data Contradictions

Q: How to resolve discrepancies in reported substituent effects on reactivity? A: Conflicting data (e.g., Cl vs. Br substituent outcomes) may arise from solvent polarity or reaction scale. For example, chloro-substituted benzaldehydes favor cyclization in polar aprotic solvents (DMF), while bromo analogs require longer reaction times . Controlled replication with standardized conditions (e.g., equimolar ratios, fixed temperature) and DFT calculations (e.g., Gibbs free energy of intermediates) can clarify mechanistic pathways .

Mechanistic Studies

Q: What computational tools are used to probe reaction mechanisms? A: Density Functional Theory (DFT) at the B3LYP/6-31G(d) level models transition states and intermediates. For instance, the cyclocondensation of triazole-thiols with aldehydes proceeds via a thiolate intermediate stabilized by H-bonding (ΔG‡ ≈ 25 kcal/mol) . Molecular dynamics simulations further predict solvent effects on activation barriers .

Drug Design Applications

Q: How is this compound utilized in medicinal chemistry workflows? A: It serves as a scaffold for:

  • Anticancer agents : Derivatives with biphenyl groups show sub-µM IC₅₀ against MCF-7 cells .
  • Anti-inflammatory drugs : 3-(2-Fluorophenyl) analogs inhibit COX-2 with selectivity ratios >10 .
  • PK optimization : LogD adjustments via substituent engineering (e.g., –CF₃ for enhanced BBB penetration) .

Stability and Storage

Q: What strategies prevent degradation during storage? A: The compound is light- and moisture-sensitive. Recommended practices include:

  • Storage : Amber vials under argon at –20°C.
  • Stabilizers : Addition of 1% w/v ascorbic acid to ethanolic solutions .
  • Lyophilization : For long-term storage, lyophilized powders retain >90% purity after 12 months .

Computational Modeling

Q: How are docking studies applied to identify biological targets? A: AutoDock Vina or Glide is used to predict binding to targets like EGFR or 5-LOX. For example, the triazolothiadiazole core docks into EGFR’s ATP-binding pocket (binding energy ≤ –9.5 kcal/mol) with key interactions:

  • Hydrogen bonds with Met793.
  • Hydrophobic contacts with Leu718 .

Toxicological Profiling

Q: What assays assess preliminary toxicity? A: Standard protocols include:

  • Ames test : For mutagenicity (≥85% viability at 1 mM).
  • hERG inhibition : Patch-clamp assays (IC₅₀ > 30 µM).
  • Hepatotoxicity : ALT/AST release in HepG2 cells .

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